REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[C:21]1([C:27](C2C=CC=CC=2)([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.CC1CC2C3C(=CC=CC=3)C(=O)CC=2CC1>>[CH3:34][C:33]1[CH:32]=[CH:31][C:30]2[CH:29]=[CH:27][C:21]3[C:26]([C:2]=2[C:3]=1[OH:5])=[CH:25][CH:24]=[CH:23][CH:22]=3
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Name
|
|
Quantity
|
66 mL
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Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
88 mL
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Type
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reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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54.6 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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3-methyl-1,2,3,4-tetrahydrophenanthrone
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Quantity
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22 g
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Type
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reactant
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Smiles
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CC1CCC=2CC(C3=CC=CC=C3C2C1)=O
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Type
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CUSTOM
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Details
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The mixture was stirred under nitrogen
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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In a 500 ml 3-neck flask equipped with magnetic stirrer
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Type
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TEMPERATURE
|
Details
|
reflux condenser with nitrogen inlet
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Type
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CUSTOM
|
Details
|
giving an intense yellow-green solution
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Type
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TEMPERATURE
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Details
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Heat
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for one hour
|
Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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ADDITION
|
Details
|
above was added all at once,
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Type
|
TEMPERATURE
|
Details
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by refluxing under nitrogen for 21 hours
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Duration
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21 h
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Type
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TEMPERATURE
|
Details
|
The amber mixture was cooled in an ice water bath
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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to remove the solids
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Type
|
ADDITION
|
Details
|
The filtrate was poured
|
Type
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CUSTOM
|
Details
|
on crushed ice
|
Type
|
CUSTOM
|
Details
|
the light tan precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
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Details
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The solids were extracted with several portions of hexanes at room temperature
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Type
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CONCENTRATION
|
Details
|
The hexanes were concentrated to 400 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled in a freezer
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum to an oil
|
Type
|
ADDITION
|
Details
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40 ml of degassed 10% aqueous sodium hydroxide (containing a trace amount of sodium hydrosulfite)
|
Type
|
ADDITION
|
Details
|
was added to the oil
|
Type
|
STIRRING
|
Details
|
with stirring for one hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice water bath
|
Type
|
CUSTOM
|
Details
|
to give a light tan precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2C=CC3=CC=CC=C3C2C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |